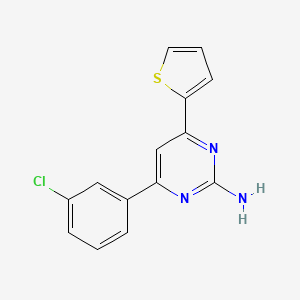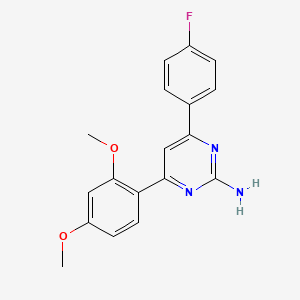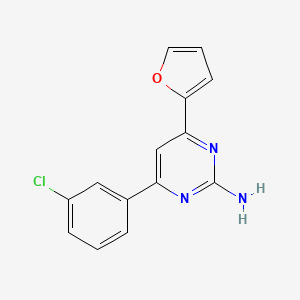
4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound, which is composed of an aromatic ring and a heteroaromatic ring, connected by a nitrogen atom. This compound has several unique properties that make it useful for a variety of scientific research applications. Its chemical structure is highly versatile and can be used to synthesize a wide range of compounds. In addition, 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been extensively studied in terms of its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of various metal complexes, which can be used for catalysis and other applications. It has also been used in the synthesis of polymers materials, which have a variety of applications in the field of material science. In addition, this compound has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents and anti-inflammatory agents.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is known that this compound has a high affinity for certain proteins and enzymes, and is able to bind to them in a specific way. This binding is believed to be the basis for its biological activity. In addition, this compound is believed to interact with certain receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine have been extensively studied. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, this compound has been shown to have anti-viral and anti-bacterial properties. It has also been shown to have neuroprotective effects, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The main advantage of using 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments is that it is a highly versatile compound. It can be used in a wide range of applications, and its chemical structure is highly adaptable. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of this compound is that it is not water soluble, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. One potential direction is to explore its potential as a drug delivery system. This compound has already been used as a starting material for the synthesis of various biologically active compounds, and its high affinity for certain proteins and enzymes could make it an ideal candidate for drug delivery. In addition, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, more research could be conducted on its synthesis method, in order to improve the overall yield of the reaction.
合成法
The synthesis of 4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is achieved through the reaction of 4-chlorophenyl isothiocyanate and 2-amino-1,3,4-thiadiazole. This reaction is conducted in a basic medium, typically using sodium hydroxide as the base. The reaction is carried out at a temperature of around 80°C, and the resulting product is then purified by recrystallization. The overall yield of the reaction is typically around 70-80%.
特性
IUPAC Name |
4-(3-chlorophenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPLPXCUFCKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














